1-(3-Bromopropyl)-4-methylthiobenzene
Description
1-(3-Bromopropyl)-4-methylthiobenzene is an organobromine compound featuring a benzene ring substituted with a methylthio (-SMe) group at the para position and a 3-bromopropyl chain (-CH₂CH₂CH₂Br) at the ortho position. Brominated alkyl chains, such as the 3-bromopropyl group, are common intermediates in organic synthesis, particularly in nucleophilic substitution reactions or as alkylating agents . The methylthio group may influence electronic properties (e.g., electron-donating effects) and intermolecular interactions, which can be inferred from analogous compounds in the evidence.
Properties
Molecular Formula |
C10H13BrS |
|---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13BrS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
PXESJDCAYUCGAE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Comparisons
a) 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole
- Structure : Replaces the methylthio group with a pyridyl-triazole moiety.
- Crystallography : Exhibits a mean C–C bond length of 0.003 Å and a high data-to-parameter ratio (13.8), indicating precise structural resolution .
b) 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene
- Structure : Features a sulfonyl (-SO₂-) group and fluorine substituent instead of methylthio.
- Properties: Molecular formula C₉H₁₀BrFO₂S (vs. C₁₀H₁₃BrS for the target compound).
c) Bromopropylate and Chloropropylate
- Structure : Ester derivatives with bromo-/chloro-substituted benzene rings and bromopropyl chains.
- Applications : Used as acaricides, highlighting the role of bromopropyl chains in pesticidal activity. The ester functional group contrasts with the methylthio group, suggesting divergent biological interactions .
d) 1-(3-Bromopropyl)-2,4-dichlorobenzene
Comparative Data Table
Key Findings from Research
Substituent Effects :
- Halogen vs. Methylthio : Bromo and chloro substituents (e.g., in bromopropylate or dichlorobenzene derivatives) enhance electrophilic reactivity and pesticidal activity but increase toxicity . The methylthio group may reduce electrophilicity while promoting nucleophilic aromatic substitution.
- Sulfonyl vs. Thioether : Sulfonyl groups (as in 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene) increase solubility in polar solvents, whereas thioethers like -SMe may enhance lipid solubility .
Crystallographic Trends :
- Compounds with extended alkyl chains (e.g., 3-bromopropyl) exhibit torsional strain in crystal lattices, as seen in the triclinic crystal system of related brominated benzimidazoles (a = 9.0583 Å, α = 83.1120°) .
Synthetic Utility :
- The 3-bromopropyl chain is a versatile intermediate. For example, 1,3-dibromopropane (used in ) facilitates alkylation reactions, suggesting similar pathways for synthesizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
